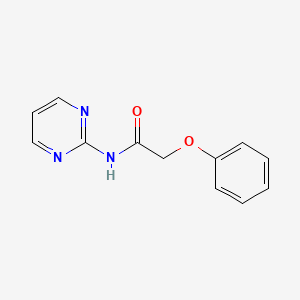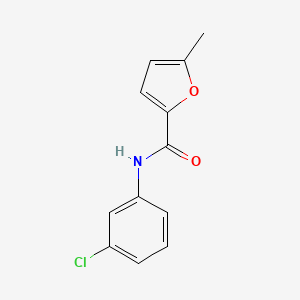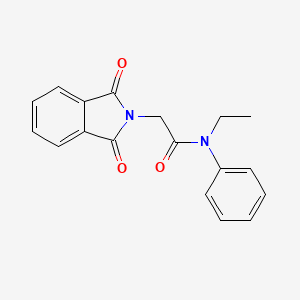
3-amino-4'-methyl-5-(4-pyridinyl)-2,4-biphenyldicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-4'-methyl-5-(4-pyridinyl)-2,4-biphenyldicarbonitrile (abbreviated as AMBP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AMBP is a member of the biphenyl family, which is a class of organic compounds that exhibit a diverse range of biological activities.
作用機序
The mechanism of action of 3-amino-4'-methyl-5-(4-pyridinyl)-2,4-biphenyldicarbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. This compound has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, this compound has been reported to induce apoptosis (programmed cell death) and cell cycle arrest. It has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. In non-cancer cells, this compound has been reported to have anti-inflammatory and antioxidant activities. It has also been shown to improve insulin sensitivity and glucose uptake in adipocytes, which may have implications for the treatment of diabetes.
実験室実験の利点と制限
3-amino-4'-methyl-5-(4-pyridinyl)-2,4-biphenyldicarbonitrile has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. However, one limitation of this compound is its relatively low solubility in water, which may limit its applicability in some experiments. In addition, the synthesis of this compound is relatively complex and requires specialized equipment and expertise, which may limit its accessibility to some researchers.
将来の方向性
There are several future directions for research on 3-amino-4'-methyl-5-(4-pyridinyl)-2,4-biphenyldicarbonitrile. One area of interest is the development of novel derivatives of this compound with improved bioactivity and selectivity. Another area of interest is the investigation of the mechanisms underlying the anticancer and anti-inflammatory activities of this compound. Additionally, the use of this compound as a building block for the synthesis of novel organic materials with electronic and optical properties is an area of active research. Finally, the development of methods for the efficient synthesis of this compound and its derivatives is an important area of research that may facilitate the broader use of this compound in scientific research.
合成法
The synthesis of 3-amino-4'-methyl-5-(4-pyridinyl)-2,4-biphenyldicarbonitrile involves the reaction between 4-bromo-1-methyl-2-nitrobenzene and 4-cyanopyridine in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction, which is a widely used method for the synthesis of biphenyl compounds. The final product is obtained by reducing the nitro group to an amino group using a reducing agent such as iron powder.
科学的研究の応用
3-amino-4'-methyl-5-(4-pyridinyl)-2,4-biphenyldicarbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to possess anticancer, antiviral, and antibacterial activities. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In materials science, this compound has been used as a building block for the synthesis of novel organic materials with electronic and optical properties. In organic electronics, this compound has been incorporated into organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) as a hole-transporting material.
特性
IUPAC Name |
2-amino-4-(4-methylphenyl)-6-pyridin-4-ylbenzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-13-2-4-14(5-3-13)16-10-17(15-6-8-24-9-7-15)19(12-22)20(23)18(16)11-21/h2-10H,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGJITCXSPKKCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5865720.png)
![4-[(dicyclohexylamino)carbonyl]benzoic acid](/img/structure/B5865725.png)
![7-(3,5-dichlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5865737.png)

![4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5865747.png)

![3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5865760.png)


![3-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5865785.png)
![2-(3-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5865789.png)


![N,N-dicyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865807.png)